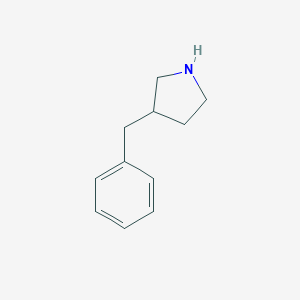

3-Benzylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBLCYZEOGXHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397011 | |

| Record name | 3-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170304-83-3 | |

| Record name | 3-Benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzylpyrrolidine basic properties and structure

An In-Depth Technical Guide to 3-Benzylpyrrolidine: Core Properties, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the underlying principles that make this scaffold valuable, focusing on its structural attributes, basicity, synthetic accessibility, and strategic deployment in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this versatile amine.

The this compound Scaffold: Structural and Physicochemical Properties

The this compound core consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a benzyl group. The nitrogen atom is typically unsubstituted, rendering it a secondary amine, or substituted (e.g., with a protecting group or as part of a larger molecule), making it a tertiary amine. The true value of this scaffold lies in the interplay between the flexible, non-planar pyrrolidine ring and the rigid, aromatic benzyl group.

The pyrrolidine ring's non-planarity allows it to present substituents in distinct three-dimensional vectors, a highly desirable trait for exploring the pharmacophore space and achieving specific, high-affinity interactions with biological targets.[1] This "escape from flatland" is a guiding principle in modern drug design to improve physicochemical properties and clinical success rates.[2]

Core Physicochemical Data

The basicity of the pyrrolidine nitrogen is a defining feature, influencing its reactivity, solubility, and physiological behavior. The pKa of the conjugate acid is typically in the range of 9.5-10.4, making it a moderately strong base comparable to other acyclic secondary or tertiary amines.

| Property | Value | Source |

| Molecular Formula (Parent) | C₁₁H₁₅N | [3] |

| Molecular Weight (Parent) | 161.24 g/mol | [3] |

| pKa (Conjugate Acid) | ~9.51 (for N-benzylpyrrolidine) | [4] |

| ~10.36 (for α-benzylpyrrolidine) | [5][6] | |

| Appearance | Colorless to light yellow liquid (for N-benzylpyrrolidine) | [4] |

| Boiling Point | ~277.6 °C (for N-benzylpyrrolidine, rough estimate) | [4] |

| Density | ~0.965 g/mL (for N-benzylpyrrolidine) | [4] |

Note: Data often refers to the isomeric N-benzylpyrrolidine or α-benzylpyrrolidine due to its higher prevalence in literature. The properties of this compound are expected to be very similar.

Synthesis of Chiral 3-Substituted Benzylpyrrolidines

For applications in drug development, achieving high enantiomeric purity is critical. The synthesis of specific enantiomers of 3-substituted benzylpyrrolidines, such as (S)-1-Benzyl-3-aminopyrrolidine, is a well-explored area. The choice of synthetic strategy is often a trade-off between the cost of starting materials, the number of steps, and the desired scale.

Key Synthetic Strategies

-

Chiral Pool Synthesis: This approach leverages inexpensive, naturally occurring chiral molecules like L-aspartic acid or L-hydroxyproline.[7] While often involving multiple steps, this method provides excellent control over the absolute stereochemistry of the final product. The synthesis from L-aspartic acid, for instance, involves anhydride formation, amidation, and a dual reduction/cyclization sequence.[7]

-

Reductive Amination: A more convergent approach involves the reductive amination of a prochiral ketone precursor, 1-benzyl-3-pyrrolidinone.[7][8] This can be achieved through asymmetric catalysis to set the stereocenter or through classical reductive amination followed by chiral resolution of the resulting racemic amine.[7]

-

Direct Benzylation: If the chiral 3-substituted pyrrolidine is commercially available (e.g., (S)-3-aminopyrrolidine), direct N-benzylation with an agent like benzyl bromide or benzyl chloride provides a very direct and high-yielding route.[7] The primary drawback is the potential high cost of the chiral starting material.[7]

Workflow: Asymmetric Reductive Amination

The following diagram illustrates a generalized workflow for synthesizing a chiral 3-aminopyrrolidine derivative via asymmetric reductive amination, a common and efficient strategy.

Caption: Workflow for Asymmetric Reductive Amination.

Chemical Reactivity and Basic Properties

The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom.

-

Basicity: As indicated by its pKa, the pyrrolidine nitrogen is readily protonated by acids to form ammonium salts. This property is crucial for aqueous solubility and for forming ionic interactions with biological targets like aspartate or glutamate residues in proteins.

-

Nucleophilicity: The nitrogen acts as a potent nucleophile, readily participating in reactions such as alkylations, acylations, and Michael additions. This reactivity is fundamental to its role as a building block, allowing for its covalent incorporation into larger molecular frameworks.

-

The Benzyl Group as a Protecting Group: In many synthetic schemes, the N-benzyl group serves as a protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), liberating the secondary amine for further functionalization. The reduction of 1-benzyl-2-pyrrolidinone to N-benzylpyrrolidine is a related transformation.

Applications in Drug Development

The pyrrolidine ring is one of the most prevalent nitrogen heterocycles found in FDA-approved drugs.[1][2] The this compound motif is particularly valuable as a versatile intermediate and structural scaffold.

-

Chiral Building Block: Enantiomerically pure 3-substituted benzylpyrrolidines are frequently used to introduce chirality into a target molecule.[7] This is essential, as different enantiomers of a drug can have dramatically different efficacy and toxicity profiles.

-

Scaffold for Bioactive Compounds: The pyrrolidine core serves as a rigid anchor to orient functional groups in a precise 3D arrangement, enhancing binding affinity to protein targets. Derivatives have been explored for a wide range of therapeutic areas, including as enzyme inhibitors and CNS agents.[9][10] The biosynthesis of the natural product Anisomycin, for example, involves the formation of a benzylpyrrolidine precursor.[11]

Experimental Protocols

Protocol 1: General Handling and Safety

This compound and its derivatives should be handled with appropriate safety precautions. Many benzyl amines and related compounds are classified as corrosive or irritants.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Keep the container tightly closed and, if recommended, store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Protocol 2: Characterization by ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with acidification, or DMSO-d₆).

-

¹H NMR Analysis (Expected Signals):

-

Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzylic Protons: A singlet or AB quartet around δ 3.5-3.7 ppm for the two -CH₂- protons linking the phenyl group to the pyrrolidine ring.

-

Pyrrolidine Protons: A series of complex multiplets typically between δ 2.0-3.5 ppm for the seven protons on the pyrrolidine ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry and substitution.

-

-

¹³C NMR Analysis (Expected Signals):

-

Aromatic Carbons: Signals between δ 127-140 ppm.

-

Benzylic Carbon: A signal around δ 60 ppm.

-

Pyrrolidine Carbons: Signals typically in the δ 25-65 ppm range.

-

Conclusion

This compound is more than a simple chemical; it is a strategically valuable scaffold that offers solutions to several challenges in modern drug discovery. Its inherent three-dimensionality, tunable basicity, and well-established synthetic routes for chiral variants make it a powerful tool for medicinal chemists. Understanding its core properties and the causality behind its synthetic strategies allows researchers to rationally design and construct novel, potent, and selective therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. download.basf.com [download.basf.com]

3-Benzylpyrrolidine chemical synthesis routes

An In-depth Technical Guide to the Chemical Synthesis of 3-Benzylpyrrolidine

Executive Summary

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds and natural products.[1][2] Its prevalence makes it a high-value target in drug discovery and development. The this compound motif, in particular, serves as a crucial building block for synthesizing complex molecules, including antagonists for cholinergic receptors and intermediates for antipsychotic drugs.[3] The stereochemistry at the C3 position is often critical for biological activity, making asymmetric synthesis a paramount consideration for researchers.[4][5]

This technical guide provides a comprehensive overview of the core synthetic strategies for constructing this compound. As a senior application scientist, this document moves beyond simple procedural lists to offer an in-depth analysis of the causality behind methodological choices, ensuring each protocol is presented as a self-validating system. We will explore several field-proven paradigms, including:

-

Synthesis via Dieckmann Condensation: A classic and robust approach to form the pyrrolidine ring from acyclic esters, creating a key 3-pyrrolidinone intermediate.

-

Michael Addition to Maleimides: An atom-economical method for creating the C3-substituted succinimide skeleton, which can be subsequently reduced to the desired pyrrolidine.

-

Asymmetric Synthesis from the Chiral Pool: Leveraging readily available chiral molecules, such as L-aspartic acid, to construct the enantiomerically pure pyrrolidine core.

-

Reductive Amination: A versatile strategy that forms the heterocyclic ring through the intramolecular cyclization of a linear amino-carbonyl precursor.

Each section will provide a strategic overview, detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route based on factors such as stereochemical requirements, scalability, and available starting materials.

Synthesis via N-Benzyl-3-Pyrrolidinone Intermediate

A highly effective and common strategy for accessing 3-substituted pyrrolidines involves the initial synthesis of a 3-pyrrolidinone precursor. This ketone intermediate provides a versatile electrophilic handle for introducing the desired benzyl group via nucleophilic addition or related transformations. The most reliable route to this intermediate is the intramolecular Dieckmann condensation of a diester.

Strategy Overview: The Dieckmann Condensation Approach

This pathway begins with the construction of an acyclic amino-diester, which is then induced to cyclize under basic conditions. The resulting β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target N-benzyl-3-pyrrolidinone. This ketone is the pivotal intermediate for subsequent C3-benzylation.

Synthesis Protocol: N-Benzyl-3-pyrrolidinone

This protocol synthesizes the key ketone intermediate starting from commercially available ethyl acrylate.[2][6][7]

Step 1: Michael Addition to form Ethyl 3-(benzylamino)propanoate

-

To a reaction vessel, add benzylamine (1.0 equiv).

-

Under mechanical stirring and maintaining a temperature below 30 °C, add ethyl acrylate (1.0 equiv) dropwise.

-

After the addition is complete, warm the mixture to 30-40 °C and stir for 14-16 hours.

-

Monitor the reaction for the consumption of ethyl acrylate via gas chromatography.

-

Upon completion, purify the product by vacuum distillation to yield ethyl 3-(benzylamino)propanoate.

Step 2: N-Alkylation with Ethyl Chloroacetate

-

Dissolve the ethyl 3-(benzylamino)propanoate (1.0 equiv) and potassium carbonate (1.5 equiv) in a suitable solvent like acetonitrile.

-

Add ethyl chloroacetate (1.1 equiv) and heat the mixture to reflux for 8-10 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude amino diester, ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate.

Step 3: Dieckmann Condensation and Decarboxylation

-

In a flask equipped for distillation, add dry toluene followed by sodium ethoxide (1.1 equiv) under an inert atmosphere.

-

Heat the suspension and add the crude diester from the previous step dropwise.

-

After addition, continue heating to distill off the ethanol formed, driving the cyclization. An improved method uses granular sodium in toluene, which can increase the yield significantly.[6]

-

After cyclization is complete, cool the mixture and add aqueous acid (e.g., 20% H₂SO₄) and heat to reflux to effect hydrolysis and decarboxylation.

-

After cooling, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

-

Purify the crude product by vacuum distillation to yield N-benzyl-3-pyrrolidinone.

| Step | Key Reagents | Typical Yield | Reference |

| 1. Michael Addition | Benzylamine, Ethyl Acrylate | High | [7] |

| 2. N-Alkylation | Ethyl Chloroacetate, K₂CO₃ | Good | [2] |

| 3. Cyclization/Decarboxylation | Sodium Ethoxide, H₂SO₄ | 57-64% | [6][7] |

Conversion to this compound

With the N-benzyl-3-pyrrolidinone in hand, the final benzyl group is introduced at the C3 position. A standard and effective method is the Grignard reaction.

Protocol: Grignard Reaction and Reduction

-

Prepare a solution of benzylmagnesium chloride or bromide (1.2-1.5 equiv) in dry THF or diethyl ether.[8][9]

-

In a separate flask under an inert atmosphere, dissolve N-benzyl-3-pyrrolidinone (1.0 equiv) in dry THF and cool to 0 °C.

-

Add the Grignard reagent dropwise to the ketone solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude tertiary alcohol, 1-benzyl-3-benzyl-3-hydroxypyrrolidine.

-

The crude alcohol can be subjected to hydrogenolysis to remove the hydroxyl group. Dissolve the alcohol in a solvent like ethanol or acetic acid, add a catalyst such as Palladium on carbon (Pd/C, 10 mol%), and place the mixture under an atmosphere of hydrogen gas (50 psi).[10]

-

After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the solvent to yield 1,3-dibenzylpyrrolidine. Note: This product has two benzyl groups. For the target this compound, the N-benzyl group would need to be removed, typically via catalytic transfer hydrogenation.[11]

Synthesis via Michael Addition to Maleimides

An alternative and powerful strategy for constructing the this compound scaffold is through the conjugate addition to a maleimide derivative. This approach forms the C-C bond at the C3 position and the succinimide ring system concurrently. The succinimide (pyrrolidine-2,5-dione) intermediate is then fully reduced to the target pyrrolidine.

Strategy Overview

The core of this method is the organocatalytic asymmetric Michael addition of a nucleophile to an N-substituted maleimide.[12] For the synthesis of this compound, this involves the addition of a benzyl nucleophile to a maleimide bearing a readily removable N-protecting group. The resulting chiral 3-benzylsuccinimide is a stable intermediate that can be isolated and then reduced.

Protocol: Asymmetric Michael Addition and Reduction

This protocol outlines the synthesis of a 3-benzylsuccinimide intermediate followed by its complete reduction.[13]

Step 1: Organocatalytic Michael Addition

-

In a reaction vial, dissolve the N-substituted maleimide (e.g., N-Boc-maleimide) (1.0 equiv) and a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) in a suitable solvent like dichloromethane (DCM) or toluene at room temperature.

-

Add the benzyl-containing pronucleophile, such as phenylacetaldehyde (1.5-2.0 equiv). The aldehyde first forms a nucleophilic enamine with the catalyst.[12]

-

Stir the reaction for 10-24 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water or a saturated NH₄Cl solution.

-

Extract the product with an organic solvent, combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to yield the enantioenriched 3-substituted succinimide.

Step 2: Reduction of the Succinimide Ring

-

In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in a dry ether solvent such as THF or diethyl ether, and cool to 0 °C.

-

Dissolve the 3-benzylsuccinimide intermediate (1.0 equiv) in dry THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours to ensure complete reduction of both amide and lactam carbonyls.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with ethyl acetate.

-

Dry the combined filtrate and concentrate under reduced pressure to yield the crude this compound (with the N-protecting group still attached).

-

The N-Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to give the final product.

| Parameter | Value | Notes | Reference |

| Catalyst Loading | 5-20 mol% | Catalyst choice is critical for stereoselectivity. | [12][13] |

| Diastereomeric Ratio | Often >95:5 | Dependent on catalyst and conditions. | [14] |

| Enantiomeric Excess | Up to 99% | Highly effective for asymmetric synthesis. | [14] |

| Reduction Yield | Good to Excellent | LiAlH₄ is a powerful but non-selective reducing agent. |

Asymmetric Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex asymmetric syntheses.[4] For pyrrolidine synthesis, amino acids like L-aspartic acid and L-pyroglutamic acid are ideal starting points, as they already contain the required stereocenter and nitrogen atom.

Strategy Overview

This elegant approach leverages the inherent chirality of the starting material to construct the pyrrolidine ring with a defined stereochemistry. The synthesis involves a series of functional group manipulations to convert the amino acid into the target structure. A common route involves cyclization of a protected L-aspartic acid derivative, followed by reduction and modification of the side chain to introduce the benzyl group.[4]

Protocol: Synthesis from L-Aspartic Acid

This protocol is adapted from established syntheses of related chiral pyrrolidines.[4]

Step 1: Formation of Protected N-Formyl-L-Aspartic Anhydride

-

React L-aspartic acid with formic acid and acetic anhydride to form N-formyl-L-aspartic acid.

-

Treat the N-formyl derivative with acetic anhydride again to induce cyclization to the corresponding anhydride.

Step 2: Anhydride Opening and Esterification

-

Open the anhydride ring with benzylamine to form a mono-amide, mono-acid derivative.

-

Esterify the remaining carboxylic acid group using standard conditions (e.g., methanol with a catalytic amount of acid).

Step 3: Dual Reduction and Cyclization

-

The key transformation involves the reduction of both the ester and the amide carbonyls, with concomitant cyclization to form the pyrrolidine ring.

-

This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF).[3]

-

This step simultaneously forms the pyrrolidine ring and reduces the C3-substituent (originally a carboxyl group) to a hydroxymethyl group, yielding (S)-1-benzyl-3-(hydroxymethyl)pyrrolidine.

Step 4: Conversion of Hydroxymethyl to Benzyl Group

-

Activate the primary alcohol by converting it to a better leaving group, for example, a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like triethylamine.

-

Perform a nucleophilic substitution with a cyanide source (e.g., NaCN) to form the C4-nitrile.

-

Reduce the nitrile to a primary amine (e.g., with LiAlH₄ or H₂/Raney Ni).

-

This route leads to a 3-(aminomethyl)pyrrolidine. A more direct route to the benzyl group would involve converting the alcohol to a halide (e.g., with PBr₃) and then performing a cuprate-mediated coupling with a phenyl group, but this is a more complex transformation. A more plausible adaptation involves oxidizing the alcohol to an aldehyde, followed by a Wittig reaction with benzyltriphenylphosphonium ylide and subsequent hydrogenation of the resulting alkene.

This chiral pool approach, while often longer, provides excellent control over the absolute stereochemistry of the final product.

References

- 1. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and preclinical evaluations of (<i>s</i>)-2-((<i>s</i>)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and lipid lowering molecule. <i>in-vivo</i> and <i>in-silico</i> approaches - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

(3S)-1-Benzylpyrrolidine-3-carboxylic acid physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-1-Benzylpyrrolidine-3-carboxylic acid is a chiral non-proteinogenic amino acid derivative that has garnered significant attention as a versatile building block in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine core, combined with the stereospecificity of the (S)-configuration at the C3 position, makes it an invaluable scaffold for constructing complex, biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of (3S)-1-Benzylpyrrolidine-3-carboxylic acid, offering field-proven insights for its application. We will delve into its structural and chemical identity, detailed physicochemical parameters, spectroscopic signatures, and robust experimental protocols for its characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility for researchers in drug discovery and development.

Introduction: The Strategic Value of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, known for conferring favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] (3S)-1-Benzylpyrrolidine-3-carboxylic acid, also known as (S)-1-N-Benzyl-Beta-Proline, embodies these advantages. The benzyl group provides a lipophilic handle and protects the secondary amine, while the carboxylic acid offers a reactive site for further chemical modification.

Its primary value lies in its chirality, which is crucial for molecular recognition and biological activity. As a chiral building block, it is instrumental in the synthesis of enantiomerically pure compounds, a fundamental requirement in modern pharmaceutical development to enhance therapeutic efficacy and minimize off-target side effects.[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and central nervous system (CNS) disorders.[2][3] This guide serves as a foundational resource for scientists leveraging this high-value molecule in their research endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of reproducible science. The following identifiers and structural details define (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

| Identifier | Value | Source(s) |

| IUPAC Name | (3S)-1-benzylpyrrolidine-3-carboxylic acid | [3] |

| Synonyms | (S)-1-N-Benzyl-Beta-Proline, (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | [4][5][6] |

| CAS Number | 161659-80-9 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4][5][7] |

| Molecular Weight | 205.25 g/mol | [4][7] |

| Canonical SMILES | C1C--INVALID-LINK--CN1CC2=CC=CC=C2 | [3] |

| InChI Key | RLRDUQNUBMAYDS-NSHDSACASA-N | [5] |

Structure:

Figure 1: 2D Chemical Structure of (3S)-1-Benzylpyrrolidine-3-carboxylic acid.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below, a mix of experimental and predicted values, provides a quantitative profile of the title compound.

| Property | Value / Description | Significance in a Research Context | Source(s) |

| Appearance | White to yellowish solid | A primary indicator of material purity. Color variation can suggest impurities or degradation. | [4][5] |

| Melting Point | 79 - 83 °C | A sharp melting range is a classic indicator of high purity. It also defines the upper-temperature limit for solid-state handling. | [4] |

| Boiling Point | 343.1 ± 35.0 °C (Predicted) | Useful for purification techniques like distillation under vacuum, though decomposition may occur at atmospheric pressure. | [4] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | Relevant for process scale-up, reaction volume calculations, and formulation development. | [4] |

| pKa | 3.83 ± 0.20 (Predicted) | Governs the ionization state of the carboxylic acid at a given pH. Critical for designing purification protocols (e.g., acid-base extraction) and understanding its behavior in physiological buffers. | [4] |

| Solubility | Reported as "easily soluble in solvents" | This qualitative descriptor necessitates empirical validation. Solubility in aqueous and organic media is critical for reaction setup, purification, and formulation. | [4] |

| Storage Condition | 2 - 8°C, Sealed in dry conditions | Indicates the compound's stability. Refrigeration and protection from moisture are recommended to prevent degradation. | [4][6] |

Spectroscopic Data and Analysis: Elucidating the Structure

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution. While a specific spectrum for this exact compound is not publicly available, its features can be reliably predicted based on its constituent parts.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range. Its signal will disappear upon exchange with D₂O.[8]

-

Benzyl Protons (-CH₂-Ph): The five aromatic protons on the phenyl ring will appear as a multiplet between 7.2-7.4 ppm. The two benzylic methylene protons (-CH₂-) will likely appear as a singlet or a pair of doublets (if diastereotopic) around 3.6-3.8 ppm.

-

Pyrrolidine Ring Protons: The seven protons on the pyrrolidine ring will appear in the aliphatic region (approx. 1.8-3.5 ppm). Due to their diastereotopic nature and spin-spin coupling, they will present as a complex series of multiplets. The proton at the chiral center (C3) would be of particular interest.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 170-180 ppm region.[8]

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the 125-140 ppm range, with the ipso-carbon (attached to the CH₂) being the least intense.

-

Benzylic and Pyrrolidine Carbons: These sp³ hybridized carbons will appear further upfield, typically in the 25-65 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A very strong and characteristically broad absorption will be observed from approximately 2500 to 3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid hydroxyl group.[8]

-

C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.[8]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, step-by-step protocols for determining the key physicochemical properties discussed. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Workflow for Physicochemical Characterization```dot

Caption: Step-by-step workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount to a fine powder to ensure uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a quick determination with a fast ramp rate (10-15 °C/min) to find the approximate melting range. This saves time for the precise measurement.

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~15 °C below the approximate melting point found in the rapid scan. Set the ramp rate to a slow 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (< 2 °C).

Protocol: NMR Sample Preparation and Analysis

Causality: NMR requires the sample to be dissolved in a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable -OH proton.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chembk.com [chembk.com]

- 5. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid - CAS:161659-80-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid | C12H15NO2 | CID 1514328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Mechanism of action of 3-Benzylpyrrolidine compounds

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 3-Benzylpyrrolidine Compounds

Authored by a Senior Application Scientist

Introduction: The this compound Scaffold as a Privileged Structure in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, ranking as one of the most prevalent non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with complex biological targets.[1][2] When substituted with a benzyl group at the 3-position, the resulting This compound core becomes a "privileged structure"—a molecular framework that is capable of binding to a variety of distinct biological targets through carefully planned modifications.

This versatility makes the this compound scaffold a subject of intense interest for researchers, scientists, and drug development professionals. Derivatives have been developed to modulate key proteins implicated in a wide array of pathologies, from neurodegenerative diseases to metabolic disorders.[3][4] This guide provides an in-depth technical exploration of the primary mechanisms of action associated with this potent chemical motif. Moving beyond a simple catalog of activities, we will dissect the causal relationships between molecular structure and biological function, present validated experimental protocols for assessing these activities, and visualize the underlying signaling pathways. Our objective is to furnish researchers with a comprehensive and actionable understanding of how to harness the power of the this compound core in their own discovery programs.

Part 1: Modulating Cholinergic Neurotransmission for Cognitive Enhancement

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental to cognitive processes such as memory and learning. Its dysregulation is a hallmark of Alzheimer's disease (AD).[5] The this compound scaffold has been masterfully adapted to interact with multiple nodes within this system, offering distinct strategies for therapeutic intervention.

Mechanism 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The primary mechanism for terminating cholinergic signaling is the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE). In AD, the decline in ACh levels can be partially compensated by inhibiting AChE, thereby prolonging the neurotransmitter's action in the synapse.[5] Many N-benzylpyrrolidine derivatives have been engineered as potent inhibitors of both AChE and its close homolog, BuChE, which also plays a role in ACh metabolism in the brain.[6][7]

The therapeutic rationale is grounded in the structure of AChE, which possesses a deep catalytic active site (CAS) and a peripheral anionic site (PAS) at the entrance of its gorge. Effective inhibitors often feature a dual-binding motif. The benzyl group of the scaffold can establish crucial π-π stacking interactions within the enzyme's gorge, while the pyrrolidine's nitrogen atom can interact with key residues. This dual-site interaction can lead to potent, balanced inhibition of both cholinesterases and even interfere with Aβ aggregation, another key pathological event in AD.[7]

| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Source |

| 8f | Human AChE | 0.019 µM | [6] |

| 8f | Human BuChE | 0.081 µM | [6] |

| 12f | Human AChE | 0.011 µM | [6] |

| 12f | Human BuChE | 0.054 µM | [6] |

| 4k | AChE | 0.067 µM | [7] |

| 4k | BuChE | 0.130 µM | [7] |

| 4o | AChE | 0.041 µM | [7] |

| 4o | BuChE | 0.095 µM | [7] |

This protocol provides a robust, self-validating system for quantifying cholinesterase inhibition. The causality is direct: active enzyme hydrolyzes the substrate to produce a colored product, and an effective inhibitor will reduce the rate of color formation in a dose-dependent manner.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve human recombinant AChE or BuChE in the buffer to a final concentration of 0.25 U/mL.

-

Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

-

Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BuChE, in the buffer.

-

Prepare serial dilutions of the this compound test compound (e.g., from 1 nM to 100 µM) in a suitable solvent like DMSO, ensuring the final DMSO concentration in the assay is below 1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

125 µL of 0.1 M phosphate buffer (pH 8.0).

-

25 µL of the test compound dilution (or solvent for control).

-

25 µL of the enzyme solution (AChE or BuChE).

-

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the appropriate substrate solution (ATCI or BTCI).

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the formation of the 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[8][9]

-

Caption: Inhibition of AChE in the synaptic cleft by a this compound compound.

Mechanism 2: Muscarinic M1 Receptor Agonism

Beyond enzyme inhibition, derivatives can directly stimulate cholinergic receptors. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cortex and is critical for memory formation. Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, exemplifies this mechanism. It acts as an M1 receptor agonist, directly mimicking the effect of acetylcholine to initiate downstream signaling. This agonism triggers the Gq signaling cascade, leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, which is a key event in synaptic plasticity.

This protocol validates M1 agonism by measuring its direct physiological consequence: a rise in intracellular calcium.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line stably expressing the human M1 muscarinic receptor (e.g., HEK293-M1 or CHO-M1) to ~90% confluency in a black, clear-bottom 96-well plate.

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

-

Gently wash the cells again to remove excess dye.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the test compound and a known M1 agonist (e.g., carbachol) as a positive control.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurement.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the test compound dilutions or controls to the wells.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (half-maximal effective concentration).

-

To confirm the mechanism is M1-mediated, the experiment can be repeated in the presence of an M1-selective antagonist (e.g., pirenzepine), which should shift the agonist's dose-response curve to the right.

-

Caption: M1 receptor agonism by a this compound derivative initiates Gq signaling.

Part 2: Fine-Tuning Monoaminergic Systems for Mood and Neurological Disorders

Monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—are central to regulating mood, motivation, and attention. The transporters responsible for their reuptake (DAT, SERT, and NET) are validated targets for treating depression, ADHD, and other CNS disorders.[10] The this compound scaffold has proven to be an exceptionally tunable framework for creating potent and selective monoamine reuptake inhibitors.

Mechanism 3: Inhibition of Monoamine Reuptake Transporters (DAT, SERT, NET)

By blocking the action of one or more monoamine transporters, this compound derivatives prevent the re-entry of neurotransmitters from the synaptic cleft into the presynaptic neuron.[10] This action increases the extracellular concentration of the specific monoamine(s), enhancing and prolonging their signaling to postsynaptic neurons.

The scaffold's remarkable utility lies in how subtle structural modifications can dramatically shift its selectivity profile:

-

Dual Inhibition (SNRI): N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been developed as selective dual serotonin and norepinephrine reuptake inhibitors (SNRIs), with good selectivity over the dopamine transporter.[11]

-

Triple Reuptake Inhibition (TRI): A series of 3,3-disubstituted pyrrolidines were found to be potent triple reuptake inhibitors, blocking DAT, SERT, and NET with low nanomolar potency.[12]

-

Structure-Activity Relationship (SAR): In related benzylpiperidine scaffolds, it was demonstrated that linker length and the nature of the aromatic substituent are critical determinants of selectivity. For instance, diphenyl groups tend to enhance DAT inhibition, while biphenyl groups favor SERT/NET inhibition.[13] This knowledge is directly translatable to the design of novel this compound compounds.

| Compound Class | Target(s) | Potency | Key Feature | Source |

| 3,3-disubstituted pyrrolidines | SERT/NET/DAT | Low nM | Triple Reuptake Inhibition | [12] |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | SERT/NET | Dual Inhibition | Selective over DAT | [11] |

This protocol uses isolated nerve terminals (synaptosomes) to provide a physiologically relevant system for measuring the direct inhibition of transporter function.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT/NET) in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomes in a suitable assay buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Assay:

-

Aliquot the synaptosome suspension into tubes.

-

Add varying concentrations of the this compound test compound. Include a known selective inhibitor for each transporter as a positive control (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Define non-specific uptake using a high concentration of a standard inhibitor or by running a parallel reaction at 4°C.

-

Calculate the specific uptake at each test compound concentration.

-

Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake against the log of the compound concentration.

-

Caption: A this compound derivative blocking monoamine reuptake transporters.

Mechanism 4: Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is another GPCR target implicated in conditions like schizophrenia and ADHD. Selective D4 antagonists are sought after for their potential to provide antipsychotic effects with a lower risk of the extrapyramidal side effects associated with D2 receptor blockade. A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides were synthesized and identified as potent and selective antagonists of the human dopamine D4 receptor.[14] These compounds compete with dopamine for binding to the receptor but do not activate it, thereby blocking its downstream signaling, which is typically mediated by the inhibition of adenylyl cyclase via a Gi protein.

A two-step process is essential to first confirm binding and then validate functional antagonism.

Step 1: Radioligand Binding Assay (Affinity Determination)

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human D4 receptor.

-

Competitive Binding: In a 96-well plate, incubate the membranes with a fixed concentration of a high-affinity D4-selective radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.

-

Separation & Counting: After reaching equilibrium, rapidly filter the reaction mixture to separate bound from free radioligand. Measure the radioactivity of the filters.

-

Analysis: The test compound will compete with the radioligand, reducing the bound radioactivity in a dose-dependent manner. Calculate the IC₅₀ and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[14]

Step 2: cAMP Functional Assay (Antagonism Confirmation)

-

Cell Culture: Use a cell line expressing the D4 receptor (e.g., CHO-hD4).

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin (to activate adenylyl cyclase and raise cAMP levels) in the presence of a fixed, sub-maximal concentration of a D4 agonist (e.g., quinpirole). The agonist will normally inhibit this cAMP production.

-

Incubate and then lyse the cells.

-

-

Analysis: Measure the intracellular cAMP concentration using a suitable method (e.g., HTRF, ELISA). A potent antagonist will reverse the agonist-induced inhibition of cAMP production, restoring cAMP levels towards those seen with forskolin alone. Calculate the IC₅₀ for the antagonist activity.[14]

Caption: A logical workflow for identifying selective D4 receptor antagonists.

Part 3: Diverse and Emerging Mechanisms of Action

The chemical tractability of the this compound scaffold has enabled its application against a broad and growing list of targets beyond classical neurotransmitter systems.

-

Dipeptidyl-Peptidase IV (DPP-IV) Inhibition: For the treatment of type 2 diabetes, 3-amino-pyrrolidine analogs have been designed as DPP-IV inhibitors. The mechanism relies on key hydrophobic and aromatic interactions within the enzyme's active site to prevent the degradation of incretin hormones.[15]

-

Calcium-Sensing Receptor (CaR) Antagonism: In the field of calcium signaling, 2-benzylpyrrolidine derivatives were discovered as potent antagonists of the CaR, representing a potential therapeutic avenue for disorders of parathyroid hormone secretion.[16]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: 4-benzylpyrrolidine-3-carboxylic acids have been identified as dual agonists of PPARα and PPARγ, targets for treating dyslipidemia and hyperglycemia associated with type 2 diabetes.[2]

-

TRPV1 Antagonism: For pain management, complex derivatives incorporating a benzyl moiety have been developed as highly potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key integrator of pain signals.[17]

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its conformational flexibility and the chemical handles it provides allow for the systematic optimization of interactions with a remarkable diversity of biological targets. We have explored its well-established mechanisms in modulating cholinergic and monoaminergic neurotransmission and highlighted its expansion into other therapeutic areas.

The future for this scaffold remains bright. Key research directions will likely focus on:

-

Enhanced Selectivity: Leveraging advanced computational modeling and SAR to design derivatives with unprecedented selectivity for specific receptor subtypes or transporter isoforms, thereby minimizing off-target effects.[18][19]

-

Multi-Target-Directed Ligands (MTDLs): Rationally designing single molecules that can modulate multiple, distinct targets involved in a complex disease like Alzheimer's (e.g., combining AChE inhibition with BACE-1 inhibition or Aβ aggregation disruption).[6][7]

-

Novel Target Exploration: Applying libraries of this compound derivatives to new and challenging targets to uncover entirely novel mechanisms of action and therapeutic applications.

For the researcher, scientist, and drug developer, the this compound is not merely a starting point but a versatile and powerful platform for innovation. A deep understanding of its established mechanisms of action is the critical foundation upon which the next generation of therapeutics will be built.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 14. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]

The N-Benzylpyrrolidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpyrrolidine moiety represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of the biological activities associated with N-benzylpyrrolidine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanisms of action, structure-activity relationships (SAR), and critical experimental protocols for evaluating these potent molecules. This document moves beyond a mere recitation of facts, delving into the causal relationships that underpin the design and assessment of N-benzylpyrrolidine-based therapeutic agents.

Introduction: The N-Benzylpyrrolidine Scaffold - A Gateway to CNS-Active Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The addition of an N-benzyl group to this scaffold introduces a critical pharmacophoric element that has proven instrumental in the development of potent CNS agents. This guide will dissect the multifaceted biological activities of N-benzylpyrrolidine derivatives, with a particular focus on their roles as acetylcholinesterase inhibitors for the management of Alzheimer's disease and as dopamine D2 receptor antagonists for the treatment of psychosis. Furthermore, we will explore the exciting frontier of multi-target-directed ligands (MTDLs) based on this versatile scaffold.

Synthetic Strategies for N-Benzylpyrrolidine Derivatives: Building the Core

The rational design of novel N-benzylpyrrolidine derivatives is predicated on robust and flexible synthetic methodologies. A common and effective strategy involves the N-benzylation of a pre-existing pyrrolidine ring, often derived from commercially available starting materials like L-proline. This approach allows for the late-stage introduction of diverse benzyl substituents, enabling the efficient exploration of structure-activity relationships.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic route to N-benzylpyrrolidine derivatives.

This multi-step synthesis allows for considerable variation in the final product. For instance, the choice of substituted benzyl bromide in the N-benzylation step directly influences the nature of the N-benzyl moiety. Subsequent reactions on the pyrrolidine ring, such as modifications of the carboxylate group, can introduce additional diversity.

N-Benzylpyrrolidine Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels in the brain.[1] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated therapeutic strategy.[2] N-benzylpyrrolidine derivatives have emerged as potent AChE inhibitors, with some exhibiting dual-binding site interactions.[3][4]

Mechanism of Action: Halting Acetylcholine Degradation

N-benzylpyrrolidine-based AChE inhibitors typically function by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The interaction often involves the N-benzyl group binding to the peripheral anionic site (PAS) of AChE, while the pyrrolidine core or other appended moieties interact with the catalytic active site (CAS).

Caption: Inhibition of AChE by N-benzylpyrrolidine derivatives in the cholinergic synapse.[5]

Structure-Activity Relationship (SAR) Insights

The potency of N-benzylpyrrolidine derivatives as AChE inhibitors is highly dependent on their structural features. Key SAR observations include:

-

N-Benzyl Substituents: The nature and position of substituents on the benzyl ring significantly impact activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy, have been shown to modulate inhibitory potency.[3][4]

-

Linker Moiety: The connection between the N-benzylpyrrolidine core and other pharmacophoric groups is critical. The length and rigidity of this linker can influence the compound's ability to bridge the CAS and PAS of AChE.

-

Pyrrolidine Ring Substitution: Modifications to the pyrrolidine ring itself can fine-tune the compound's binding affinity and selectivity.

| Compound ID | N-Benzyl Substituent | Other Moiety | AChE IC50 (µM) | Reference |

| 4k | Unsubstituted | Indole | 0.045 | [3] |

| 4o | 4-Fluoro | Indole | 0.038 | [3] |

| 8f | Unsubstituted | 1,3,4-Oxadiazole | 0.062 | [6] |

| 12f | 4-Chloro | 1,3,4-Oxadiazole | 0.048 | [6] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a robust and widely used colorimetric method for determining AChE activity.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh)

-

AChE solution (e.g., from electric eel or human recombinant) in phosphate buffer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution or vehicle control.

-

Add 10 µL of AChE solution and 10 µL of DTNB solution.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

N-Benzylpyrrolidine Derivatives as Dopamine D2 Receptor Antagonists for Psychosis

The dopamine D2 receptor is a primary target for antipsychotic drugs, particularly for the management of the positive symptoms of schizophrenia.[7] N-benzylpyrrolidine derivatives have been extensively investigated as potent and selective D2 receptor antagonists.[8]

Mechanism of Action: Modulating Dopaminergic Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. N-benzylpyrrolidine-based antagonists bind to the D2 receptor but do not elicit a response, thereby blocking the binding of endogenous dopamine and attenuating downstream signaling.[7]

Caption: Blockade of dopamine D2 receptor signaling by N-benzylpyrrolidine antagonists.[10]

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of N-benzylpyrrolidine derivatives for the D2 receptor are governed by specific structural features:

-

Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for high affinity, with the (R)-enantiomer typically being more potent.[8]

-

Benzamide/Salicylamide Moiety: Many potent D2 antagonists incorporate a substituted benzamide or salicylamide group. The substitution pattern on this aromatic ring is a key determinant of activity.[8]

-

N-Benzyl Group: As with AChE inhibitors, substituents on the N-benzyl ring can influence binding affinity and selectivity.

| Compound ID | Aromatic Moiety | N-Benzyl Substituent | D2 Receptor IC50 (nM) | Reference |

| 21 | 5,6-Dimethoxysalicylamide | Unsubstituted | ~1 | [8] |

| 22 | 5,6-Dimethoxysalicylamide | 4-Fluoro | ~1 | [8] |

| 24 | 2,3-Dimethoxybenzamide | Unsubstituted | ~1 | [8] |

| 26 | 2,3-Dimethoxybenzamide | 4-Fluoro | ~1 | [8] |

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

Principle: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from transfected cells or rat striatum) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured, and the inhibitory constant (Ki) of the test compound is determined.

Step-by-Step Protocol:

-

Materials and Reagents:

-

Source of D2 receptors (e.g., membrane preparations from HEK293 cells stably expressing the human D2 receptor).

-

Radioligand (e.g., [³H]-Spiperone).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Haloperidol).

-

Test compounds dissolved in a suitable solvent.

-

Glass fiber filters and a filtration apparatus.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neuroprotective Effects of N-Benzylpyrrolidine Derivatives

Beyond their primary targets, many N-benzylpyrrolidine derivatives exhibit neuroprotective properties, which are of significant interest for the treatment of neurodegenerative diseases.[3][6] These effects are often multifaceted, involving antioxidant and anti-apoptotic mechanisms.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying neuroprotection.

Principle: Differentiated SH-SY5Y cells are treated with a neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide) to induce cell death. The ability of a test compound to prevent this toxicity is assessed using a cell viability assay, such as the MTT assay.

Step-by-Step Protocol:

-

Cell Culture and Differentiation:

-

Neuroprotection Assay:

-

Seed the differentiated cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the N-benzylpyrrolidine derivative for a specified period (e.g., 2-24 hours).

-

Induce neurotoxicity by adding the chosen neurotoxin.

-

Incubate for an appropriate duration (e.g., 24-48 hours).

-

Assess cell viability using the MTT assay. Add MTT solution to each well, incubate to allow formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage of the control (untreated) cells.

-

Determine the concentration of the test compound that provides significant neuroprotection.

-

The Future Landscape: Multi-Target-Directed Ligands (MTDLs)

The complex and multifactorial nature of many CNS disorders has spurred the development of MTDLs, single molecules designed to interact with multiple biological targets.[13] The N-benzylpyrrolidine scaffold is an ideal platform for the design of such agents, allowing for the integration of different pharmacophores to simultaneously address various pathological pathways. For instance, derivatives have been designed to concurrently inhibit AChE and BACE-1, and to possess antioxidant and anti-Aβ aggregation properties.[3][6]

Conclusion

The N-benzylpyrrolidine scaffold has firmly established its significance in the realm of CNS drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent enzyme inhibition and receptor modulation to neuroprotection. This guide has provided a comprehensive overview of the key aspects of N-benzylpyrrolidine pharmacology, including their synthesis, mechanisms of action, and the critical experimental methodologies for their evaluation. As our understanding of the intricate pathologies of CNS disorders continues to evolve, the versatility and proven efficacy of the N-benzylpyrrolidine scaffold will undoubtedly ensure its continued prominence in the development of the next generation of neurotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 6. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 13. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Benzylpyrrolidine scaffold in medicinal chemistry

An In-Depth Technical Guide to the 3-Benzylpyrrolidine Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its success is largely attributed to its three-dimensional, sp³-hybridized structure, which allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1][2] This guide focuses on the this compound moiety, a specific and highly valuable derivative. Characterized by a five-membered nitrogen-containing heterocycle with a benzyl group at the third carbon position, this scaffold offers a unique combination of rigidity, chirality, and tunable physicochemical properties.[4] The inherent chirality at the C3 position is particularly crucial, enabling stereoselective interactions with complex biological targets.[1][5] This document provides a senior-level overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of the this compound scaffold, serving as a technical resource for professionals in drug discovery and development.

The Strategic Value of the this compound Scaffold

The utility of the this compound scaffold in drug design is rooted in its distinct structural features:

-

Three-Dimensionality : The non-planar, saturated pyrrolidine ring provides a globular 3D shape, which can lead to improved target binding and better physicochemical properties, such as increased solubility, compared to flat aromatic structures.[2]

-

Chiral Center : The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different enantiomers can exhibit vastly different biological activities and safety profiles due to stereoselective binding with protein targets.[1]

-

Tunable Moieties : The scaffold presents three primary points for chemical modification: the pyrrolidine nitrogen (N1), the aromatic ring of the benzyl group, and other positions on the pyrrolidine ring. This allows for fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These attributes have made the this compound scaffold a key component in compounds targeting a wide range of diseases, including those affecting the central nervous system (CNS), metabolic disorders, and infectious diseases.[3][5][6]

Synthetic Strategies for Core Scaffold Construction

The efficient synthesis of the this compound core, particularly with stereochemical control, is paramount for its exploration in medicinal chemistry. Several robust strategies have been developed.

Overview of Synthetic Routes